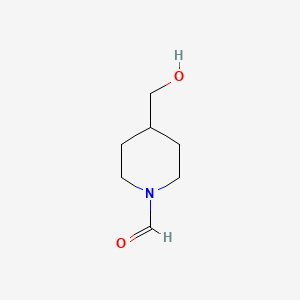

4-(Hydroxymethyl)piperidine-1-carbaldehyde

説明

Synthesis Analysis

The synthesis of derivatives related to 4-(Hydroxymethyl)piperidine-1-carbaldehyde has been explored in various studies. One approach involves the creation of enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure, starting from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. This process includes intramolecular reductive amination or allenic hydroamination reactions, with the precursor accessed via metal-mediated carbonyl-allenylation or organocatalytic direct aldol reaction . Another study presents a tandem Aza[4 + 2]/Allylboration reaction, which allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, creating polysubstituted piperidines with four stereogenic centers in a single operation .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Hydroxymethyl)piperidine-1-carbaldehyde has been characterized using various techniques. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing a chair conformation of the piperidine ring and specific hydrogen bonding interactions . Additionally, the molecular and crystal structures of various hydroxy derivatives of hydropyridine were analyzed to understand the influence of hydrogen bonds on molecular conformation and packing in crystals .

Chemical Reactions Analysis

The chemical reactivity of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and its derivatives has been investigated in the context of forming complex structures and potential biological activity. For example, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential σ receptor ligands, with various substituents affecting their affinity and selectivity . Photocycloaddition of enamine-carbaldehydes and alkenes was also studied, leading to the synthesis of 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines .

Physical and Chemical Properties Analysis

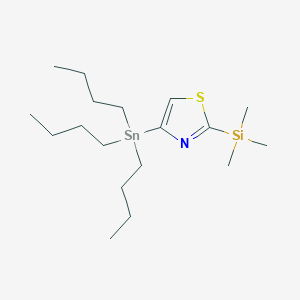

The physical and chemical properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and related compounds have been characterized through spectroscopic methods and biological activity assays. Heterobimetallic complexes containing Sn(IV) and Pd(II) with 4-(hydroxymethyl)piperidine-1-carbodithioic acid were synthesized and analyzed using elemental analysis, FTIR, and NMR spectroscopy, revealing tetrahedral geometry in solution and biological activity against selected bacterial and fungal strains . The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde, was optimized, and its structure confirmed by MS and 1H NMR, highlighting its importance as an intermediate in small molecule anticancer drugs .

科学的研究の応用

Piperidine derivatives, which “4-(Hydroxymethyl)piperidine-1-carbaldehyde” is a part of, have been extensively studied and are known to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis, functionalization, and pharmacological application of piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Safety And Hazards

特性

IUPAC Name |

4-(hydroxymethyl)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-7-1-3-8(6-10)4-2-7/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDVECJLGSPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624842 | |

| Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)piperidine-1-carbaldehyde | |

CAS RN |

835633-50-6 | |

| Record name | 4-(Hydroxymethyl)-1-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835633-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)